6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the preparation of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate.
Cyclization to Form the Triazole Ring: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Formation of the Thiadiazole Ring: The triazole intermediate is further reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Coupling with Pyrazine: The final step involves coupling the triazole-thiadiazole intermediate with 2-chloropyrazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the nitrogens in the triazole ring, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under varying conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound can modulate various cellular pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl hydrazine
Uniqueness
6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of fluorinated aromatic rings and heterocyclic structures, which confer distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry and materials science, where such properties are crucial for the development of new drugs and advanced materials.
Properties
Molecular Formula |
C14H6F4N6S |
---|---|
Molecular Weight |
366.30 g/mol |
IUPAC Name |
6-[2-fluoro-5-(trifluoromethyl)phenyl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H6F4N6S/c15-9-2-1-7(14(16,17)18)5-8(9)12-23-24-11(21-22-13(24)25-12)10-6-19-3-4-20-10/h1-6H |
InChI Key |
GYHWSYXQAZQKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.